molecular formula C23H33NO5 B1343407 Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate CAS No. 898781-32-3

Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate

Cat. No. B1343407
M. Wt: 403.5 g/mol
InChI Key: YNNJVIUFLWQGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dioxa-8-azaspiro[4.5]decane is a clear colorless to yellowish liquid . It’s used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes . It’s also known as 4-Piperidone ethylene acetal .


Synthesis Analysis

1,4-Dioxa-8-azaspiro[4.5]decane can be synthesized from 2-Piperazinone and [4,5’-Bithiazole]-2-carbonyl chloride, 2’- (acetylamino)-4’-methyl- .


Molecular Structure Analysis

The empirical formula of 1,4-Dioxa-8-azaspiro[4.5]decane is C7H13NO2 . Its molecular weight is 143.18 .


Chemical Reactions Analysis

1,4-Dioxa-8-azaspiro[4.5]decane was used in the synthesis of 1,4-dioxa-8-azaspiro[4,5]deca spirocyclotriphosphazenes .


Physical And Chemical Properties Analysis

1,4-Dioxa-8-azaspiro[4.5]decane has a boiling point of 108-111 °C at 26 mm Hg . Its density is 1.117 g/mL at 20 °C . The refractive index is n20/D 1.4819 . It’s soluble in DCM, Ethyl Acetate, and Methanol .

Scientific Research Applications

Synthesis and Medicinal Chemistry Applications

Research has led to the development of novel synthetic methods and applications of compounds structurally related to Ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate. For example, a three-component condensation involving ethyl 1-R-2-phenyl-4,5-dihydro-4,5-dioxo-1H-pyrrole-3-carboxylates, malononitrile, and acyclic enols yielded substituted ethyl 9-amino-10-cyano-1-oxo-3-phenyl-8-oxa-2-azaspiro[4.5]deca-3,6,9-triene-4-carboxylates, showcasing potential in medicinal chemistry (Sabitov et al., 2020).

Nonlinear Optical Material Development

The synthesis and characterization of new organic materials for nonlinear optical devices have been explored, demonstrating the compound's potential application in the development of frequency doublers for laser diodes in the blue region. This research emphasizes the importance of material purification, single crystal growth, and characterization for the application of these compounds in nonlinear optical devices (Kagawa et al., 1994).

Antiviral and Antimicrobial Activity

Novel spirothiazolidinone derivatives were synthesized and showed significant antiviral activity against influenza A/H3N2 virus and human coronavirus 229E, highlighting the therapeutic potential of compounds within the same structural family for antiviral applications (Apaydın et al., 2020). Additionally, triaza and dioxa aza spiro derivatives have been synthesized and evaluated for their antibacterial activity against various pathogens, providing insights into their potential use as antimicrobial agents (Natarajan et al., 2021).

Metal-Free MRI Contrast Agents

Efforts to develop metal-free MRI contrast agents have led to the synthesis of NO radicals based on the dioxa-azaspiro[4.5]decane framework with various substituents. These compounds function as metal-free MRI contrast agents, providing a foundation for the rational design of practical, safe contrast agents for clinical applications (Shiraishi et al., 2019).

Safety And Hazards

1,4-Dioxa-8-azaspiro[4.5]decane is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/ fume/ gas/ mist/ vapours/ spray, wash skin thoroughly after handling, use only outdoors or in a well-ventilated area, and wear protective gloves/ eye protection/ face protection .

properties

IUPAC Name

ethyl 7-[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33NO5/c1-2-27-22(26)11-5-3-4-10-21(25)20-9-7-6-8-19(20)18-24-14-12-23(13-15-24)28-16-17-29-23/h6-9H,2-5,10-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNJVIUFLWQGEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80643797
Record name Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl)-7-oxoheptanoate

CAS RN

898781-32-3
Record name Ethyl 7-{2-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80643797
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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